3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride
Overview
Description
“3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride” is a chemical compound with the CAS Number: 1909301-26-3. It has a molecular weight of 308.85 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-((((S)-2-amino-3,3-dimethylbutanamido)methyl)-5-methylhexanoic acid hydrochloride . The InChI Code is 1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H/t10?,12-;/m1./s1 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature .Scientific Research Applications
Enantioselective Synthesis
A key area of research for 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves its enantioselective synthesis. Burk et al. (2003) developed a concise enantioselective synthesis method using asymmetric hydrogenation, which provided excellent yield and purity (Burk et al., 2003).
Plant Resistance Induction
In agricultural science, 2-Amino-3-methylhexanoic acid, a related compound, has been studied for its role as a plant elicitor. Wang et al. (2022) found that it enhances resistance against temperature stresses and various plant diseases, indicating potential applications in crop protection (Wang et al., 2022).
Nonlinear Optical Material
Research into the nonlinear optical properties of derivatives of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid has also been conducted. Poojith et al. (2020) studied the structure and optical properties of a derivative, finding it to have significant potential as a nonlinear optical material (Poojith et al., 2020).
Solubility Studies
Understanding the solubility of this compound in various solvents is crucial for its practical applications. Cogoni et al. (2016) reported on the solubility of this compound in different solvent mixtures, providing essential data for its formulation and processing (Cogoni et al., 2016).
Synthesis of Key Intermediates
Additionally, the synthesis of key intermediates for 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid is an area of interest. Jing (2016) described a method for synthesizing 3-aminomethyl-5-methyl hexanoate, a crucial intermediate in its production (Jing, 2016).
Safety and Hazards
properties
IUPAC Name |
3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H/t10?,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAQUZMRHLKHG-ULIKACSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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